Tryptophan, 2-hydroxy-, hydrochloride
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Overview
Description
2-Hydroxy L-Tryptophan Hydrochloride is a naturally occurring amino acid derivative that serves as a precursor to serotonin, a neurotransmitter responsible for regulating mood, appetite, and sleep . The compound has a molecular formula of C11H13ClN2O3 and a molecular weight of 256.69 . It is known for its potential to elevate mood, decrease appetite, and facilitate restful sleep by enhancing serotonin production within the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy L-Tryptophan Hydrochloride typically involves the hydroxylation of L-Tryptophan. One common method is the enzymatic decarboxylation of L-Tryptophan in a deuteriated incubation medium . This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC), which facilitates the conversion of L-Tryptophan to 2-Hydroxy L-Tryptophan .
Industrial Production Methods: Industrial production of 2-Hydroxy L-Tryptophan Hydrochloride often involves large-scale enzymatic synthesis. The use of bioreactors and optimized reaction conditions, such as controlled pH and temperature, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy L-Tryptophan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert it into different tryptamine derivatives.
Substitution: Substitution reactions involving halogens can produce halogenated tryptophan derivatives.
Common Reagents and Conditions:
Oxidation: Aqueous titanium(III) chloride solution at ambient temperature.
Reduction: Methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Substitution: Halogenated reagents in deuteriated or tritiated media.
Major Products Formed:
Indole Derivatives: Formed through oxidation reactions.
Tryptamine Derivatives: Produced via reduction and substitution reactions.
Scientific Research Applications
2-Hydroxy L-Tryptophan Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy L-Tryptophan Hydrochloride involves its conversion to serotonin in the brain. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC), which catalyzes the decarboxylation of 2-Hydroxy L-Tryptophan to serotonin . Serotonin then acts on various receptors in the brain to regulate mood, appetite, and sleep .
Comparison with Similar Compounds
L-Tryptophan: The parent compound from which 2-Hydroxy L-Tryptophan is derived.
5-Hydroxy L-Tryptophan (5-HTP): Another hydroxylated derivative of L-Tryptophan, known for its role in serotonin biosynthesis.
Tryptamine: A biogenic amine derived from L-Tryptophan, involved in the synthesis of various neurotransmitters.
Uniqueness: 2-Hydroxy L-Tryptophan Hydrochloride is unique due to its specific hydroxylation at the 2-position, which enhances its ability to serve as a precursor to serotonin. This specific modification allows for more efficient serotonin production compared to other derivatives like 5-Hydroxy L-Tryptophan .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H |
InChI Key |
NLKLEPLJCJLJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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